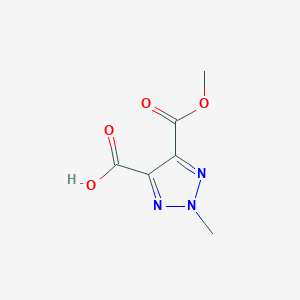![molecular formula C14H16O3 B13474238 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-Phenyl-3-oxabicyclo[311]heptan-1-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and acetic acid moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid can be compared with other similar compounds, such as:
2-{3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid: Similar bicyclic structure but lacks the phenyl group, leading to different chemical and biological properties.
2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid:
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: Similar structure but with a hydroxyl group and hydrochloride salt, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
2-(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)6-13-7-14(8-13,10-17-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI-Schlüssel |
MSELWQSCWSESJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)



![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)

![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)




![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)

